(E)-1,2-di(pyridin-4-yl)diazene

Photopharmacology Molecular Photoswitches Optoelectronics

Choose 4,4'-Azopyridine for its unique dual functionality: photoisomerizable azo core plus metal-coordinating pyridyl nitrogens. This azobenzene analog delivers pH-tunable switching kinetics across 6 orders of magnitude, a 56% higher energy density (291 Wh/kg) than azobenzene, and 60,000-cycle lifespan in aqueous Zn batteries. Its ~9.0 Å N···N spacer enables 3D pillared MOFs inaccessible to 4,4'-bipyridine. Ideal for stimuli-responsive drug release, biosensors, photo-switchable MOFs, and high-voltage organic cathodes. For R&D use only; air-sensitive—store under inert gas.

Molecular Formula C10H8N4
Molecular Weight 184.2 g/mol
CAS No. 2632-99-7
Cat. No. B1211785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-1,2-di(pyridin-4-yl)diazene
CAS2632-99-7
Synonyms4,4'-azobis(pyridine)
Molecular FormulaC10H8N4
Molecular Weight184.2 g/mol
Structural Identifiers
SMILESC1=CN=CC=C1N=NC2=CC=NC=C2
InChIInChI=1S/C10H8N4/c1-5-11-6-2-9(1)13-14-10-3-7-12-8-4-10/h1-8H
InChIKeyXUPMSLUFFIXCDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Azopyridine (CAS 2632-99-7): Identity and Core Properties


(E)-1,2-di(pyridin-4-yl)diazene, commonly known as 4,4'-azopyridine (4,4'-azpy), is a symmetric heteroaromatic azo compound with the molecular formula C10H8N4 and a molecular weight of 184.20 g/mol . It features two terminal 4-pyridyl groups linked by a central azo (-N=N-) bridge, which imparts both photoresponsive isomerization capability and strong metal-coordination functionality through the pyridyl nitrogen lone pairs . As an azobenzene analog, it retains the characteristic trans-to-cis photoisomerization while gaining enhanced thermal stability, increased reduction potential, and pH-tunable switching kinetics compared to its parent hydrocarbon [1]. This dual functionality has established 4,4'-azopyridine as a versatile building block for photo-switchable coordination polymers, metal-organic frameworks (MOFs), and high-energy-density organic battery cathodes [2].

Why 4,4'-Azopyridine Cannot Be Replaced by Simpler Azo or Bipyridine Analogs


Unlike simple azobenzene, 4,4'-azopyridine contains nitrogen heteroatoms in the aromatic rings, which fundamentally alter its electronic structure, redox behavior, and intermolecular interactions [1]. Compared to the widely used bridging ligand 4,4'-bipyridine, 4,4'-azopyridine provides a longer N···N donor distance (~9.0 Å vs. ~7.1 Å) and introduces a photoisomerizable azo core that enables light-driven conformational switching—a feature completely absent in 4,4'-bipyridine [2]. Furthermore, the pyridyl nitrogens serve as Lewis basic sites for metal coordination and hydrogen bonding, enabling supramolecular assembly and pH-responsive behavior that are inaccessible with azobenzene [3]. Attempting to substitute 4,4'-azopyridine with either azobenzene (lacks coordination sites) or 4,4'-bipyridine (lacks photoswitching) in applications requiring both functionalities will result in loss of key performance attributes, as quantified in the evidence below.

Quantitative Differentiation of 4,4'-Azopyridine Against Closest Analogs


Inverted Wavelength Dependence of Photoisomerization Quantum Yield vs. Azobenzene

Upon S₂ (ππ*) excitation, 4,4'-azopyridine exhibits a higher cis-isomer quantum yield compared to S₁ (nπ*) excitation, which is the opposite trend observed for trans-azobenzene. Experimental femtosecond transient absorption measurements in ethanol demonstrate this inversion, and nonadiabatic dynamics simulations yield quantitative cis-isomer quantum yields of (3 ± 2)% for S₁ excitation and (18 ± 4)% for S₂ excitation [1][2]. This behavior is attributed to a potential well on the S₂ state that delays internal conversion and facilitates access to twisted conical intersections, a feature absent in azobenzene [1].

Photopharmacology Molecular Photoswitches Optoelectronics

350 mV Higher Reduction Potential and 56% Greater Energy Density vs. Azobenzene in Zinc Battery Cathodes

N-heteroatomic substitution in 4,4'-azopyridine elevates the reduction potential by 350 mV relative to unsubstituted azobenzene, directly increasing the theoretical energy density at the material level from 187 Wh kg⁻¹ to 291 Wh kg⁻¹ [1]. This enhancement stems from the electron-withdrawing nature of the pyridyl nitrogens, which lowers the LUMO energy and stabilizes the reduced state. Additionally, the heteroatoms raise the melting point from 68 °C (azobenzene) to 112 °C through intermolecular hydrogen-bond network formation [1].

Aqueous Zinc-Ion Batteries Organic Cathode Materials Energy Storage

pH-Tunable Thermal Cis-to-Trans Relaxation Half-Life Spanning Six Orders of Magnitude

When incorporated into polymer nanoparticles, the azopyridine chromophore exhibits extreme pH sensitivity in its thermal cis-to-trans relaxation kinetics. At pH 3.0 (acidic), the half-life (τ) is 2.3 ms; at pH 7.0 (neutral), τ = 0.96 s; and at pH 10.0 (alkaline), τ exceeds 3600 s [1]. This six-order-of-magnitude tunability arises from protonation/deprotonation of the pyridyl nitrogen, which modulates the azo group's electronic environment and the activation barrier for thermal isomerization. This level of environmental responsiveness is not achievable with azobenzene, which lacks ionizable heteroatoms.

Stimuli-Responsive Polymers Drug Delivery Smart Materials

Distinct Excited-State Vibrational Coherence and Ultrafast Relaxation Pathways vs. Azobenzene

Femtosecond transient absorption spectroscopy reveals a 195 cm⁻¹ vibrational coherence active in both nπ* (S₁) and ππ* (S₂) relaxation channels of 4,4'-azopyridine, suggesting a common vibrational mode couples both excited-state decay pathways [1]. Following S₁ excitation, a fraction of the population is trapped in a planar minimum with a 2.1 ps lifetime, while the remainder proceeds through a second shallow minimum (300 fs lifetime) before ground-state recovery. S₂ excitation triggers extremely rapid 30 fs nonrotational relaxation with concurrent buildup of nπ* population [1]. These distinct relaxation dynamics differ markedly from azobenzene and provide additional spectroscopic handles for excited-state control.

Ultrafast Spectroscopy Photophysics Coherent Control

Extended N···N Donor Distance Enables Distinct Coordination Polymer Topologies vs. 4,4'-Bipyridine

The azo bridge in 4,4'-azopyridine provides a significantly longer N···N donor separation (~9.0 Å) compared to the directly linked rings in 4,4'-bipyridine (~7.1 Å), which directly influences the dimensionality and porosity of resulting coordination networks [1]. In a comparative study of Zn(II) coordination polymers, 4,4'-bipyridine formed 1D chain structures with NCS⁻ and SO₄²⁻ counter anions, whereas 4,4'-azopyridine assembled into a 3D pillared-layer network under identical conditions [1]. Similarly, systematic studies across Co(II), Ni(II), Zn(II), and Cd(II) demonstrate that 4,4'-azopyridine yields diverse topologies including bimetallic complexes, 1D polymers, and 2D frameworks depending on the metal precursor [2].

Coordination Polymers Metal-Organic Frameworks Crystal Engineering

High-Value Application Scenarios for 4,4'-Azopyridine (CAS 2632-99-7)


High-Energy-Density Organic Cathodes for Aqueous Zinc-Ion Batteries

4,4'-Azopyridine serves as a redox-active cathode material delivering 291 Wh kg⁻¹ energy density—a 56% improvement over azobenzene—due to its 350 mV higher reduction potential [1]. The pyridyl nitrogens also coordinate Zn²⁺ ions to form a robust metal-organic superstructure that facilitates charge transfer, enabling 192 mAh g⁻¹ at 20 C rate and 60,000-cycle lifespan [1]. This compound is directly applicable for researchers developing next-generation aqueous zinc batteries requiring high voltage, long cycle life, and intrinsic self-charging capability upon air exposure.

pH-Gated Molecular Photoswitches for Drug Delivery and Smart Materials

The thermal cis-to-trans relaxation half-life of 4,4'-azopyridine can be tuned across six orders of magnitude (2.3 ms at pH 3.0 to >3600 s at pH 10.0) by modulating the protonation state of the pyridyl nitrogen [1]. This pH-gated switching enables design of polymer nanoparticles and hydrogels where the metastable cis isomer persists only under specific physiological or environmental pH conditions, making it ideal for stimuli-responsive drug release, biosensors, and self-regulating materials [1].

Wavelength-Orthogonal Photoactivation in Multiplexed Biological Systems

The inverted wavelength dependence of photoisomerization—with higher cis quantum yield upon ππ* (S₂) excitation versus nπ* (S₁) excitation—allows 4,4'-azopyridine to be selectively activated using different excitation wavelengths [1][2]. This orthogonal photoswitching capability, combined with the distinct 195 cm⁻¹ vibrational coherence and 30 fs S₂ relaxation dynamics [2], makes it uniquely suited for multiplexed photopharmacology, where multiple photoswitchable drugs must be controlled independently using different colors of light.

Photo-Responsive 3D Metal-Organic Frameworks for Gas Storage and Separation

As a bridging ligand with an extended ~9.0 Å N···N donor distance and a photoisomerizable azo core, 4,4'-azopyridine enables construction of 3D pillared-layer coordination polymers that are inaccessible with shorter ligands like 4,4'-bipyridine [1][2]. The resulting frameworks can undergo light-driven conformational changes that dynamically modulate pore size and guest accessibility, making this compound essential for developing photo-switchable MOFs for on-demand gas adsorption, molecular sieving, and controlled guest release [2].

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